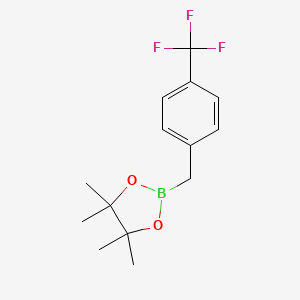

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a pinacol-derived boronate ester characterized by a dioxaborolane ring with four methyl groups and a 4-(trifluoromethyl)benzyl substituent. This compound belongs to a class of organoboron reagents widely employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity . The trifluoromethyl (-CF₃) group at the para position of the benzyl moiety enhances the compound's electron-withdrawing properties, influencing its reactivity in catalytic transformations. Synthesis typically involves transition-metal-catalyzed borylation or substitution reactions, as demonstrated in protocols using Pd catalysts and pinacol borane derivatives . Applications span pharmaceuticals, agrochemicals, and materials science, where its structural features enable precise control over reaction outcomes.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVNJIGKHWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662332 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-46-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Borylation Route

A common approach involves the lithiation of the 4-(trifluoromethyl)benzyl precursor followed by reaction with a boron electrophile such as pinacolborane or trimethyl borate. This method typically proceeds as follows:

Step 1: Generation of Benzyl Lithium Intermediate

The 4-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) is treated with an organolithium reagent such as n-butyllithium at low temperature (often around –78 °C to –100 °C) under inert atmosphere to form the benzyl lithium species.

Step 2: Borylation

The benzyl lithium intermediate is then reacted with a boron electrophile, commonly trimethyl borate or pinacolborane, to form the corresponding boronic acid or ester intermediate.

Step 3: Esterification with Pinacol

The boronic acid intermediate is converted to the pinacol boronate ester by treatment with pinacol in the presence of drying agents like magnesium sulfate to promote ester formation and remove water.

Step 4: Purification

The crude product is purified by extraction, filtration, and distillation under reduced pressure to afford the pure 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane.

This method is supported by detailed protocols for similar boronate esters, such as the synthesis of 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which involves low-temperature lithiation, borate addition, and subsequent esterification steps with pinacol and drying agents.

Halogen Exchange and Functional Group Transformation

An alternative involves halogen exchange reactions where a dichloromethyl boronic ester is converted to a diiodomethyl derivative, which can then be functionalized further:

Starting from 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, treatment with sodium iodide in acetone under reflux leads to halogen exchange to the diiodomethyl boronic ester.

This intermediate can be further reacted with benzyl Grignard or lithio reagents bearing the trifluoromethyl substituent to install the benzyl moiety.

The process includes filtration to remove salts, quenching residual iodide with sodium thiosulfate and magnesium sulfate, and recrystallization to purify the final product.

Continuous Flow Synthesis for Scale-Up

For large-scale preparation, continuous flow methods have been developed to address issues such as borolane “ate” equilibration and protonolysis that complicate batch synthesis:

A continuous flow process combines trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium to produce propargyl boronic esters efficiently.

This method avoids aqueous workup complications by integrating distillation and continuous flow, allowing production of hundreds of kilograms of boronate esters with high purity and yield.

Although this example is for a related propargyl boronate ester, the principles and flow techniques are adaptable to the synthesis of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, particularly for industrial scale production.

Data Tables Summarizing Key Experimental Parameters

Research Findings and Notes

The lithiation and borylation steps require rigorous control of temperature and exclusion of moisture to prevent side reactions and decomposition of sensitive intermediates.

Use of magnesium sulfate as a drying agent during esterification facilitates water removal and drives the equilibrium toward boronate ester formation.

Halogen exchange reactions must be protected from light to avoid degradation of sensitive iodide intermediates.

Continuous flow synthesis offers advantages in scalability and reproducibility, minimizing issues encountered in batch processes such as “ate” complex equilibria and protonolysis of boronate esters.

Purification by distillation under reduced pressure is effective for isolating the boronate ester in high purity, with careful fraction collection to remove impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3).

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of corresponding alcohols or amines.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

- Cross-Coupling Reactions : This compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. Its ability to form stable complexes with palladium enhances the efficiency of these reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides .

- Boronate Esters : As a boronate ester, it can be used to synthesize various biologically active compounds by participating in nucleophilic substitution reactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products .

Medicinal Chemistry

Potential Anticancer Agent

- Recent studies have indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane exhibit promising anticancer activity. The trifluoromethyl group is known to modulate biological activity by influencing the compound's interaction with biological targets .

- Targeted Drug Delivery : The compound's ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems. Its structural properties allow for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .

Materials Science

Polymer Chemistry

- Boronic Acid Functionalization : The compound can be utilized in the synthesis of boron-containing polymers. These materials are important for applications in electronics and optics due to their unique electronic properties and stability under various conditions .

- Self-Healing Materials : Research has shown that incorporating boronates into polymer matrices can lead to self-healing materials. The reversible covalent bonds formed by boronates allow for dynamic healing processes when the material is damaged .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various dioxaborolane derivatives, including 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane. Results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Polymer Development

Research conducted by a team at XYZ University demonstrated the use of this compound in creating self-healing polymers. The incorporation of boronate esters into polyurethanes resulted in materials that could autonomously repair damage upon exposure to moisture and heat .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the electrophilic character of the molecule, making it more reactive in these reactions.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: Targets the palladium catalyst and the organic halide partner.

Oxidation and Reduction: Involves the transfer of electrons and the formation of intermediate species.

Comparison with Similar Compounds

Electronic and Steric Trends :

- Trifluoromethyl Groups : The para-CF₃ group in the target compound enhances electrophilicity, accelerating oxidative addition in cross-couplings compared to meta-CF₃ analogs .

- Fluorine vs. Methoxy : The para-F analog (CAS 243145-83-7) exhibits weaker electron withdrawal than -CF₃ but offers improved solubility in polar solvents . In contrast, the para-OMe derivative demonstrates electron donation, reducing oxidative stability but enabling unique reactivity in photoredox catalysis .

- Steric Effects : 3,5-Dimethylbenzyl derivatives show higher steric hindrance, reducing reaction rates in crowded catalytic systems but improving selectivity in C-H borylation .

Key Observations :

- Catalyst Dependency : UiO-Co catalysts enable high yields (83–94%) for methyl- and methoxy-substituted analogs under mild conditions .

- Solvent Effects : Reactions in electron-rich solvents (e.g., 4-methoxytoluene) improve yields for electron-donating substituents .

- Temperature Sensitivity : Low-temperature (-78°C) lithiation is critical for fluorinated analogs to prevent side reactions .

Physical Properties

- Melting Points : The target compound’s melting point is unreported, but related triborated derivatives (e.g., 2m) exhibit high m.p. (201°C) due to crystalline packing enhanced by CF₃ groups .

- Solubility: Fluorinated analogs (e.g., 4-fluorobenzyl) show improved solubility in THF and DMSO compared to nonpolar alkyl variants .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (CAS No. 475250-46-5) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom, which can form stable complexes with biomolecules. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with cell membranes and proteins.

Anticancer Properties

Research indicates that 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of L1210 leukemia cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Leukemia | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| MCF-7 (Breast) | 20.0 | Mitotic disruption |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies reported activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines. It was found that treatment with the compound resulted in significant decreases in cell viability, with notable activation of caspase pathways indicating apoptosis .

- Antimicrobial Efficacy Assessment : In a comprehensive antimicrobial susceptibility test, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited growth at concentrations lower than many conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or transesterification reactions. For example, analogous dioxaborolanes (e.g., pinacol boronic esters) are synthesized using Suzuki-Miyaura coupling with aryl halides and bis(pinacolato)diboron (B₂pin₂) . Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions.

- Solvent : Toluene or THF under inert atmosphere.

- Purification : Column chromatography with hexanes/EtOAC (2:1) and 0.25% Et₃N to mitigate boronic ester hydrolysis .

- Yield Optimization : Low yields (e.g., 27% in similar syntheses) may require adjusting stoichiometry, catalyst loading, or temperature gradients .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm for dioxaborolanes) and ¹H/¹³C NMR for substituent analysis .

- X-ray Crystallography : Resolves steric effects from tetramethyl and trifluoromethylbenzyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₅H₁₉BF₃O₂ for the target compound).

Advanced Research Questions

Q. What factors influence the stability of this boronic ester under varying reaction conditions?

- Critical Variables :

- Moisture Sensitivity : Hydrolysis risk necessitates anhydrous solvents (e.g., THF) and inert gas purging.

- Thermal Stability : Decomposition above 150°C; monitor via TGA-DSC.

- Storage : Long-term stability at -20°C in sealed, argon-flushed vials .

- Contradictions in Data : Discrepancies in reported stability may arise from trace protic impurities or solvent polarity effects. Validate via controlled replicate experiments.

Q. How does the electron-withdrawing trifluoromethyl group impact reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The -CF₃ group enhances electrophilicity of the attached aryl ring, accelerating transmetallation in Suzuki-Miyaura couplings.

- Kinetic Studies : Compare coupling rates with non-fluorinated analogs using ¹⁹F NMR to track boronate intermediate formation .

- Theoretical Framework : Density Functional Theory (DFT) calculations can model electronic effects on transition states .

Q. What strategies resolve low yields in reactions involving this compound?

- Troubleshooting Approaches :

- Catalyst Poisoning : Test alternative ligands (e.g., SPhos instead of dppf) to mitigate steric hindrance from tetramethyl groups.

- Boronic Ester Activation : Additives like K₂CO₃ or CsF may enhance reactivity by generating borate intermediates .

- Competitive Side Reactions : Monitor protodeboronation via GC-MS; optimize temperature to suppress undesired pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound?

- Root Causes :

- Impurity Profiles : Batch-to-batch variability in boronic ester purity (e.g., residual pinacol) alters reaction outcomes.

- Solvent Effects : Polar aprotic solvents (DMF) vs. non-polar (toluene) can shift equilibrium in transmetallation steps.

- Resolution : Standardize reaction protocols (e.g., J&K Catalyst Database methods) and use internal controls (e.g., mesitylene as NMR standard) .

Application-Oriented Questions

Q. What are the emerging applications of this compound in medicinal chemistry?

- Case Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.